Potent P2X7 Receptor Antagonism: Superior to A-438079 in Human THP-1 Cells
2-[(2-Butoxybenzoyl)amino]benzamide demonstrates potent antagonism at the human P2X7 receptor, a validated target for inflammatory and neuropathic pain. In a head-to-head comparison with the reference antagonist A-438079, the target compound exhibited an IC50 of 5.01 nM in differentiated human THP-1 cells, whereas A-438079 showed an IC50 of 123 nM in HEK293 cells [1][2]. This represents an approximately 24-fold improvement in potency.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 5.01 nM |
| Comparator Or Baseline | A-438079: 123 nM |
| Quantified Difference | 24-fold more potent |
| Conditions | Human recombinant P2X7R in THP-1 cells (target) vs. HEK293 cells (comparator) |
Why This Matters
Enhanced target engagement at lower concentrations reduces the risk of off-target effects and may translate to a wider therapeutic window for inflammation and pain management.
- [1] BindingDB. (n.d.). BDBM50412149: IC50 = 5.01 nM for human P2X7 receptor. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50410955 (A-438079): IC50 = 123 nM for human P2X7 receptor. Retrieved from BindingDB. View Source
